molecular formula C9H12ClNO B6159555 (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol CAS No. 1213094-03-1

(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol

Cat. No.: B6159555
CAS No.: 1213094-03-1
M. Wt: 185.7
InChI Key:
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Description

(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine under suitable conditions to introduce the amino group.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2R)-enantiomer using chiral resolution techniques such as chromatography or crystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction reactors to convert the aldehyde to the alcohol.

    Continuous Amination: Implementing continuous flow reactors for the amination process to enhance efficiency and yield.

    Automated Chiral Resolution: Employing automated systems for chiral resolution to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.

    Reduction: H2 gas with catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under reflux conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the neurotransmitter pathways in the nervous system or the apoptotic pathways in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-amino-2-(4-chlorophenyl)ethanol: Lacks the methyl group, resulting in different reactivity and applications.

    2-amino-2-(4-chloro-2-methylphenyl)propane-1-ol: Contains an additional carbon in the backbone, altering its chemical and biological properties.

Uniqueness

(2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in various applications. Its combination of functional groups also makes it a versatile intermediate in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-chloro-2-methylphenol", "2-bromoethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-chloro-2-methylphenol in ethanol and add sodium hydroxide to the solution. Heat the mixture to reflux for several hours to form 4-chloro-2-methylphenol ether.", "Step 2: Add 2-bromoethanol to the reaction mixture and heat to reflux for several hours to form (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium sulfate.", "Step 5: Concentrate the solution under reduced pressure to obtain the desired product as a white solid." ] }

CAS No.

1213094-03-1

Molecular Formula

C9H12ClNO

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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